![molecular formula C8H7FN4O B1464456 2-azido-N-(2-fluorophenyl)acetamide CAS No. 1211438-90-2](/img/structure/B1464456.png)
2-azido-N-(2-fluorophenyl)acetamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Studies
- Synthesis Techniques : Research has demonstrated the utility of azido compounds in synthesizing a variety of aryl and heteroaryl compounds under different conditions, including thermal and ultrasonic irradiation. These compounds have applications in developing new materials and pharmaceuticals (Ranjbar-Karimi & Azizi, 2017).
- Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, a precursor for antimalarial drugs, has been synthesized using azido compounds in processes emphasizing chemoselective monoacetylation, showcasing their role in medicinal chemistry (Magadum & Yadav, 2018).
Potential Therapeutic Applications
- Antiplasmodial Properties : Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, synthesized from azido compounds, have been evaluated for their potential in vitro antiplasmodial properties, indicating their relevance in malaria treatment research (Mphahlele, Mmonwa, & Choong, 2017).
- Antimicrobial Agents : A study synthesized and evaluated the antimicrobial properties of novel acetamides derived from azido compounds, demonstrating their potential as antimicrobial agents against a range of bacterial and fungal strains (Parikh & Joshi, 2014).
Advanced Materials and Methods
- Flow Chemistry Applications : Azido compounds have been used safely in continuous flow reactors for the synthesis of various derivatives, illustrating their importance in developing safer, more efficient chemical processes (Gutmann et al., 2012).
properties
IUPAC Name |
2-azido-N-(2-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-6-3-1-2-4-7(6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCAESUEKXXHDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN=[N+]=[N-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.